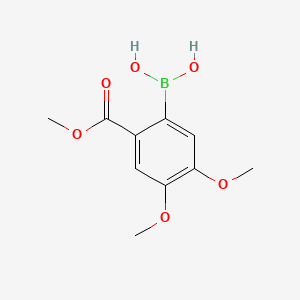

(4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid

Übersicht

Beschreibung

(4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of boronic acid functional groups, which are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative under palladium-catalyzed conditions. One common method involves the use of a Grignard reagent, which is prepared by reacting an aryl halide with magnesium in anhydrous ether. This Grignard reagent is then reacted with trimethyl borate to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Suzuki–Miyaura Cross-Coupling Reactions

Aryl boronic acids are widely used in palladium-catalyzed Suzuki–Miyaura couplings to form biaryl structures. The reactivity of (4,5-dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid depends on its electronic and steric properties:

-

Electronic Effects : The electron-withdrawing methoxycarbonyl group (-COOMe) at the 2-position enhances electrophilicity, facilitating transmetalation with palladium intermediates .

-

Steric Effects : The 4,5-dimethoxy substituents introduce steric hindrance, potentially slowing transmetalation compared to simpler aryl boronic acids .

Table 1: Comparative Reactivity in Suzuki Coupling

Boronic Acid-Mediated Condensations

This compound participates in Brønsted acid-co-catalyzed reactions to form heterocycles:

-

Chromene Synthesis : Reacts with α,β-unsaturated carbonyl compounds via benzodioxaborinine intermediates, followed by electrocyclic ring closure (analogous to Snieckus’ method) .

-

Key Factors :

Example Reaction Pathway :

-

Nagata Alkylation : Formation of a boronate ester intermediate.

-

Fragmentation : Generates ortho-quinone methide.

Stability and Side Reactions

-

Protonolysis Risk : The electron-deficient aryl ring reduces susceptibility to protodeboronation compared to electron-rich analogs .

-

Oxidative Deborylation : May occur under aerobic conditions unless inert atmospheres are maintained .

Table 2: Stability Under Varying Conditions

| Condition | Observation | Source |

|---|---|---|

| Aqueous NaOH (1M) | Slow decomposition over 24h | |

| Dry DMSO, N₂ atmosphere | Stable for >1 week | |

| Air, room temperature | Partial oxidation to phenol |

Functional Group Compatibility

-

Methoxycarbonyl Group : Stable under Suzuki conditions but may hydrolyze in strongly acidic/basic media.

-

Methoxy Substituents : Provide steric shielding, reducing undesired C–H borylation side reactions .

Synthetic Modifications

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

2.1 Suzuki-Miyaura Coupling

One of the primary applications of (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the methoxycarbonyl group enhances its reactivity and selectivity in these reactions .

2.2 Building Blocks for Drug Development

The compound serves as a versatile building block in the design and synthesis of various drug candidates. Its ability to modify existing pharmacophores allows researchers to explore new therapeutic avenues, particularly in developing selective inhibitors for various biological targets .

Medicinal Chemistry Applications

3.1 Anticancer Activity

Research indicates that boronic acids have significant potential as anticancer agents due to their ability to inhibit proteasome activity—a critical pathway in cancer cell survival. This compound may contribute to this field by serving as a scaffold for developing novel proteasome inhibitors .

3.2 Antibacterial and Antiviral Properties

The compound also shows promise in antibacterial and antiviral applications. Boronic acids can interact with bacterial enzymes, potentially disrupting critical metabolic pathways. This feature is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Case Studies and Research Findings

Table 1: Summary of Research Studies Involving Boronic Acids

Wirkmechanismus

The mechanism of action of (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The boronic acid group interacts with molecular targets through reversible covalent bonding, which is crucial for its reactivity and selectivity in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s methoxy and methoxycarbonyl groups enhance its solubility and stability, making it a valuable reagent in various synthetic applications .

Biologische Aktivität

(4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids, including this compound, exhibit their biological effects primarily through the formation of reversible covalent bonds with diols and amino acids. This property allows them to modulate enzyme activities and interact with biomolecules effectively. Notably, boronic acids can inhibit proteasome activity, which is crucial for protein degradation and cell cycle regulation.

Biological Activities

The compound has shown promise in various biological activities:

- Anticancer Activity : Similar to other boronic acid derivatives like bortezomib, this compound has potential as an anticancer agent. It may inhibit proteasome function, leading to apoptosis in cancer cells .

- Antibacterial Properties : Some studies have indicated that phenylboronic acid derivatives can inhibit β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .

- Anti-inflammatory Effects : Boron compounds have been noted for their anti-inflammatory properties, which could be relevant in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Anticancer Studies : Research has demonstrated that boron-containing compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, bortezomib's mechanism involves the inhibition of the 26S proteasome, leading to increased levels of pro-apoptotic factors . Similar mechanisms are anticipated for this compound.

- Antibacterial Efficacy : A study evaluating phenylboronic acid derivatives showed significant antibacterial activity against clinical strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The derivatives exhibited synergistic effects when combined with existing antibiotics . This suggests that this compound may also enhance antibiotic efficacy.

- Inflammation Models : In vitro studies have indicated that boron compounds can modulate inflammatory pathways. For example, certain derivatives have been shown to reduce pro-inflammatory cytokine production in macrophages .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(4,5-dimethoxy-2-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO6/c1-15-8-4-6(10(12)17-3)7(11(13)14)5-9(8)16-2/h4-5,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELMPXWFMDIKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C(=O)OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585982 | |

| Record name | [4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-49-8 | |

| Record name | [4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.